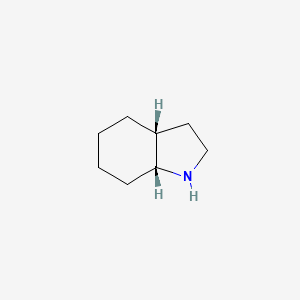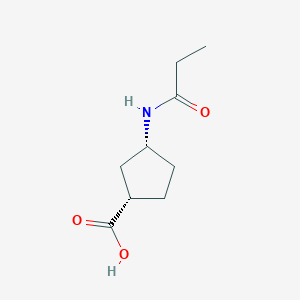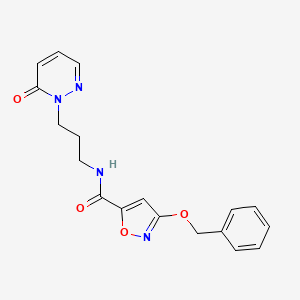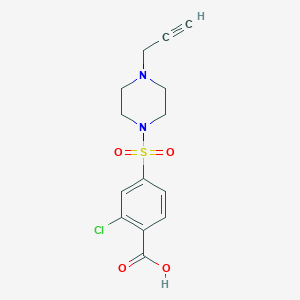
(3AR,7aR)-octahydro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3AR,7aR)-Octahydro-1H-indole is a bicyclic organic compound with the molecular formula C8H15N It is a saturated derivative of indole, characterized by the presence of a fully hydrogenated indole ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3AR,7aR)-octahydro-1H-indole typically involves the hydrogenation of indole or its derivatives. One common method is the catalytic hydrogenation of indole using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction proceeds as follows: [ \text{Indole} + 4H_2 \xrightarrow{\text{Pd or Pt catalyst}} \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and hydrogen flow rate, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions: (3AR,7aR)-Octahydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction of this compound can lead to the formation of fully saturated amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atom can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
(3AR,7aR)-Octahydro-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a scaffold in drug design and development.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (3AR,7aR)-octahydro-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, altering signal transduction and producing therapeutic effects.
類似化合物との比較
(3AR,7aR)-Octahydro-1H-isoindole: A structurally similar compound with a different ring system.
(3AR,7aR)-Octahydro-1H-quinoline: Another bicyclic compound with a nitrogen atom in the ring.
Comparison:
Structural Differences: While (3AR,7aR)-octahydro-1H-indole has an indole ring system, (3AR,7aR)-octahydro-1H-isoindole and (3AR,7aR)-octahydro-1H-quinoline have isoindole and quinoline ring systems, respectively.
Chemical Properties: The presence of different ring systems influences the chemical reactivity and physical properties of these compounds.
Applications: Each compound has unique applications based on its structural features and chemical properties. For example, (3AR,7aR)-octahydro-1H-quinoline is often used in the synthesis of pharmaceuticals and agrochemicals.
特性
CAS番号 |
1193-68-6 |
|---|---|
分子式 |
C8H15N |
分子量 |
125.21 g/mol |
IUPAC名 |
(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole |
InChI |
InChI=1S/C8H15N/c1-2-4-8-7(3-1)5-6-9-8/h7-9H,1-6H2/t7-,8-/m0/s1 |
InChIキー |
PDELQDSYLBLPQO-YUMQZZPRSA-N |
SMILES |
C1CCC2C(C1)CCN2 |
異性体SMILES |
C1CC[C@H]2[C@@H](C1)CCN2 |
正規SMILES |
C1CCC2C(C1)CCN2 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-carbamoyl-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2965925.png)
![N-(5-chloro-2-methoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2965926.png)

![1-(3,4-difluorophenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2965928.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acrylamide](/img/structure/B2965929.png)
![2-{Methyl[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]amino}acetamide](/img/structure/B2965930.png)
![ethyl 4-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2965933.png)



![N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]but-2-ynamide](/img/structure/B2965939.png)
![2-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}oxy)-5-ethylpyrimidine](/img/structure/B2965940.png)

![2-Chloro-5-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine](/img/structure/B2965946.png)
